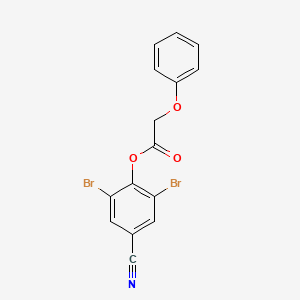
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate is an organic compound with the molecular formula C15H9Br2NO3 It is characterized by the presence of two bromine atoms, a cyano group, and a phenoxyacetate moiety attached to a benzene ring
Applications De Recherche Scientifique
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for drug discovery and development.
Medicine: Explored for its potential therapeutic applications. Its derivatives may be studied for their pharmacological effects and mechanisms of action.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It may also be used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with thyroid hormone-binding proteins .
Mode of Action
Related compounds such as 2,2-dibromo-2-cyanoacetamide (dbnpa) have been shown to react through their bromine chemistry, inactivating thiol-based (r-sh) amino acids and enzymes by converting their functional –sh groups to the oxidized s-s form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .
Pharmacokinetics
The compound’s molecular weight is 323.205 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. For instance, it has been classified as hazardous to the aquatic environment, with long-lasting effects .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate typically involves a multi-step process:
Bromination: The starting material, 4-cyanophenyl 2-phenoxyacetate, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2 and 6 positions on the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenoxyacetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Conversion of the cyano group to an amine.
Oxidation: Formation of carboxylic acids from the phenoxyacetate moiety.
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate can be compared with other similar compounds, such as:
2,6-Dibromo-4-cyanophenyl octanoate: Similar structure but with an octanoate group instead of a phenoxyacetate group. It may have different physical and chemical properties and applications.
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate: Contains an additional bromine atom on the phenoxy group
2,6-Dibromo-4-phenoxyphenol: Lacks the cyano group and has a hydroxyl group instead. This compound may have different biological activities and uses.
Propriétés
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-12-6-10(8-18)7-13(17)15(12)21-14(19)9-20-11-4-2-1-3-5-11/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSYURQPMZTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
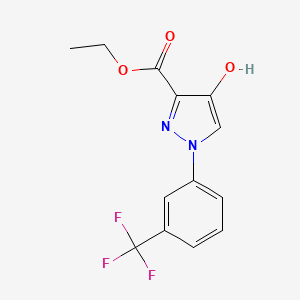
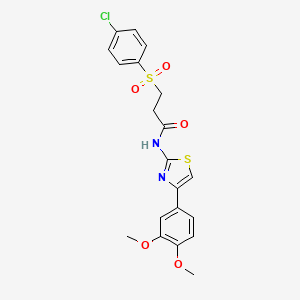
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate](/img/structure/B3003471.png)
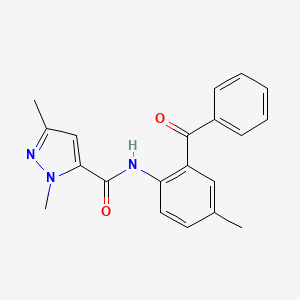
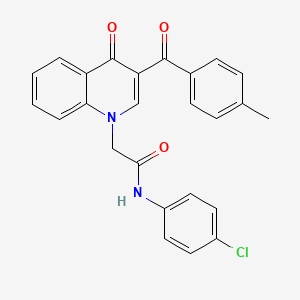


![2-methoxy-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B3003477.png)
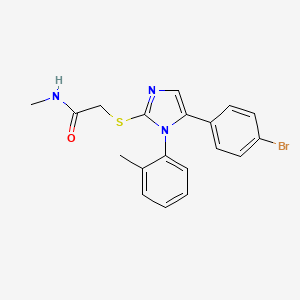


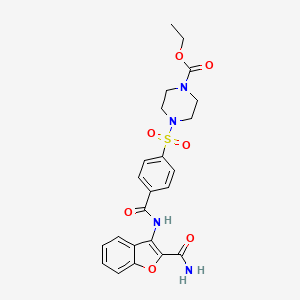
![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B3003490.png)
